1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene is an organic compound with the molecular formula C9H5BrF4O and a molecular weight of 285.03 g/mol . This compound is characterized by the presence of a bromine atom and a tetrafluoropropenyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene typically involves the reaction of 1-bromo-4-hydroxybenzene with 2,3,3,3-tetrafluoropropene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Analyse Chemischer Reaktionen
1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of new pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: This compound has a similar structure but lacks the tetrafluoropropenyl group.
1-Bromo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of the tetrafluoropropenyl group.
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: This compound has a trifluoroethoxy group instead of the tetrafluoropropenyl group.
These compounds share some chemical properties with this compound but differ in their reactivity and applications due to the presence of different substituents.
Eigenschaften
Molekularformel |
C9H5BrF4O |
---|---|
Molekulargewicht |
285.03 g/mol |
IUPAC-Name |
1-bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene |
InChI |
InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-5-8(11)9(12,13)14/h1-5H |
InChI-Schlüssel |
XHXYUOXTORUBHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC=C(C(F)(F)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.